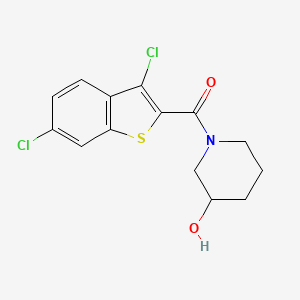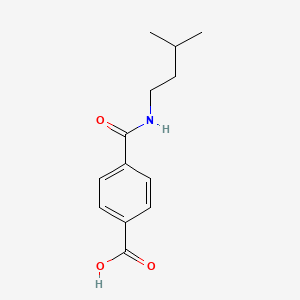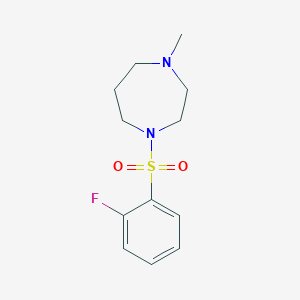![molecular formula C13H16ClNO3S B7541448 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid, also known as CBX, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBX belongs to the class of compounds known as cysteine protease inhibitors, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid works by inhibiting the activity of cysteine proteases, which are enzymes that play a critical role in many biological processes, including protein degradation, antigen processing, and apoptosis. By inhibiting these enzymes, 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid can prevent the breakdown of proteins and other cellular components, which can lead to a variety of biological effects.
Biochemical and Physiological Effects:
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent viral replication. 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has several advantages for lab experiments, including its high potency and specificity for cysteine proteases. However, 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid can be difficult to work with due to its low solubility in aqueous solutions. Additionally, 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid can have off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid. One potential direction is to study the effects of 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid on other biological processes, such as autophagy and lysosomal function. Another direction is to develop more potent and selective cysteine protease inhibitors based on the structure of 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid. Finally, 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid could be studied further for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid can be synthesized using a variety of methods, including chemical synthesis and biocatalysis. The most common method for synthesizing 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid is through chemical synthesis, which involves the reaction of 2-aminobutanoic acid with 4-chlorobenzyl mercaptan and acetic anhydride. This reaction yields 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid as a white crystalline powder.
Aplicaciones Científicas De Investigación
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-2-11(13(17)18)15-12(16)8-19-7-9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPCHORTUABDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CSCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)

![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)

![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)